

NDI-091143: A Potent Allosteric Inhibitor of ATP-Citrate Lyase

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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of **NDI-091143**, a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism, and is a key target in oncology and metabolic diseases. This document details the inhibitory constants (K_i and IC_{50}), the experimental methodologies used for their determination, and the metabolic context of ACLY inhibition.

Quantitative Inhibitory Activity of NDI-091143 against Human ATP-Citrate Lyase

The inhibitory potency of **NDI-091143** has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value (nM)	Assay Method	Target
Ki	7.0	Coupled Enzyme Assay	Human ATP-Citrate Lyase
IC50	2.1	ADP-Glo Assay	Human ATP-Citrate Lyase
IC50	4.8	Coupled Enzyme Assay (monitoring oxaloacetate formation)	Human ATP-Citrate Lyase
Kd	2.2	Surface Plasmon Resonance (SPR)	Human ATP-Citrate Lyase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced in the ACLY enzymatic reaction, which is inversely proportional to the inhibitory activity of **NDI-091143**.

Materials:

- Human recombinant ATP-Citrate Lyase (ACLY)
- **NDI-091143**
- ATP
- Citrate
- Coenzyme A (CoA)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

- ADP-Glo™ Kinase Assay Kit (Promega)
- White opaque 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **NDI-091143** in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Prepare a solution of ACLY in kinase buffer. Prepare a substrate mix containing ATP, citrate, and CoA in the kinase buffer.
- **Reaction Initiation:** In a 384-well plate, add the **NDI-091143** dilutions. Add the ACLY enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. Initiate the enzymatic reaction by adding the substrate mix. The final reaction volume is typically 5-10 µL.
- **Reaction Incubation:** Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- **Reaction Termination and ATP Depletion:** Add an equal volume of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **ADP to ATP Conversion and Signal Generation:** Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Coupled Enzyme Assay for Ki and IC50 Determination

This spectrophotometric assay measures the formation of oxaloacetate, a product of the ACLY reaction, by coupling its reduction to the oxidation of NADH by malate dehydrogenase (MDH).

Materials:

- Human recombinant ATP-Citrate Lyase (ACLY)
- **NDI-091143**
- ATP
- Citrate
- Coenzyme A (CoA)
- Malate Dehydrogenase (MDH)
- NADH
- Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
- UV-transparent 96-well plates or cuvettes

Procedure:

- **Reaction Mixture Preparation:** In each well or cuvette, prepare a reaction mixture containing assay buffer, ATP, CoA, NADH, and MDH.
- **Inhibitor Addition:** Add varying concentrations of **NDI-091143** to the reaction mixtures.
- **Enzyme Addition:** Add ACLY to the mixture.
- **Reaction Initiation:** Start the reaction by adding citrate.
- **Data Acquisition:** Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by ACLY.
- **Data Analysis:**
 - **IC₅₀ Determination:** Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve.

- **Ki Determination:** To determine the inhibition constant (K_i) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor (**NDI-091143**). Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed-type inhibition. For **NDI-091143**, kinetic studies have shown competitive inhibition with respect to citrate.[4]

Surface Plasmon Resonance (SPR) for K_d Determination

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.

Materials:

- Human recombinant ATP-Citrate Lyase (ACLY)
- **NDI-091143**
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)

Procedure:

- **Ligand Immobilization:** Immobilize ACLY onto the surface of a sensor chip using standard amine coupling chemistry.
- **Analyte Preparation:** Prepare a series of dilutions of **NDI-091143** in the running buffer.
- **Binding Measurement:** Inject the different concentrations of **NDI-091143** over the immobilized ACLY surface and a reference flow cell. The binding is measured as a change in the resonance units (RU).
- **Dissociation Measurement:** After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

- **Regeneration:** If necessary, inject a regeneration solution to remove any remaining bound inhibitor.
- **Data Analysis:** The resulting sensorgrams (RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (T_m) of the protein.

Materials:

- Human recombinant ATP-Citrate Lyase (ACLY)
- **NDI-091143**
- SYPRO Orange dye
- Assay Buffer (e.g., PBS or HEPES buffer)
- Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

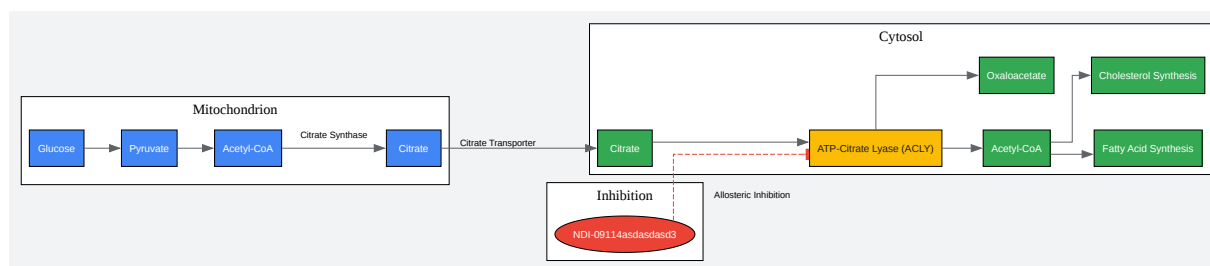
Procedure:

- **Reaction Setup:** In a 96-well PCR plate, mix ACLY, SYPRO Orange dye, and either **NDI-091143** or a vehicle control in the assay buffer.
- **Thermal Denaturation:** Place the plate in the real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C) with incremental increases.
- **Fluorescence Monitoring:** Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.
- **Data Analysis:** Plot the fluorescence intensity as a function of temperature. The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, which

corresponds to the midpoint of the transition in the melting curve. A significant increase in the T_m in the presence of **NDI-091143** indicates direct binding and stabilization of the ACLY protein.

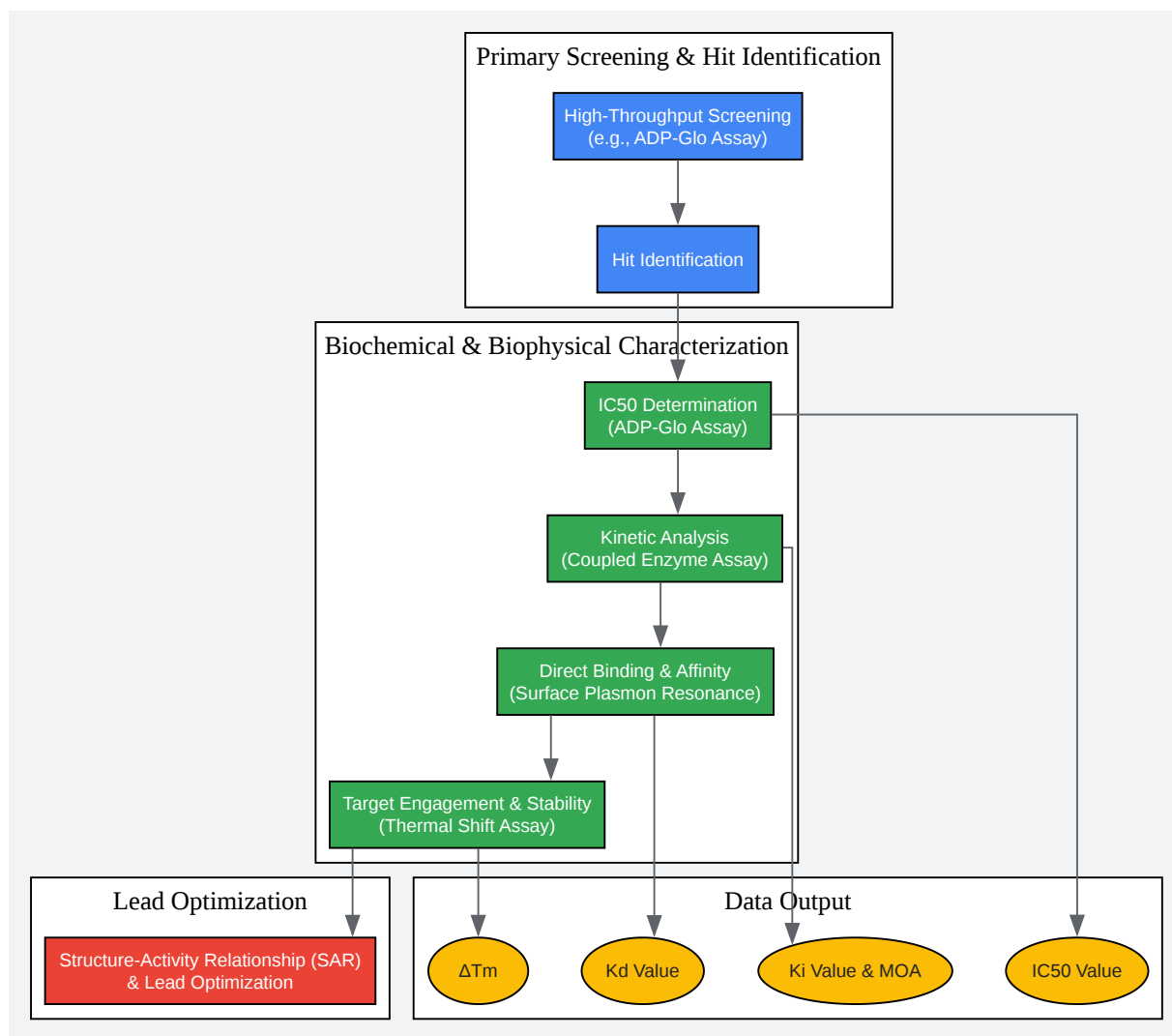
Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental logic are provided below using the DOT language for Graphviz.



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Figure 1. ATP-Citrate Lyase Metabolic Pathway and **NDI-091143** Inhibition.



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Figure 2. Experimental Workflow for Inhibitor Characterization.

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